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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B15588280

A Comparative Toxicity Profile of Fenfangjine G and Related Bisbenzylisoquinoline Alkaloids

This guide provides a comparative overview of the toxicity profiles of the bisbenzylisoquinoline
alkaloids Fenfangjine G, Tetrandrine, and Fangchinoline. The information is intended for
researchers, scientists, and drug development professionals to facilitate an objective
assessment of these compounds based on available experimental data.

Executive Summary

Bisbenzylisoquinoline alkaloids, a class of natural products primarily isolated from plants of the
Menispermaceae family, are known for their diverse pharmacological activities. Tetrandrine and
Fangchinoline, major constituents of the traditional Chinese medicine Stephania tetrandra,
have been extensively studied for their anti-inflammatory, anti-tumor, and multidrug resistance-
reversing properties. However, their clinical application has been hampered by concerns
regarding their toxicity. This guide synthesizes the available preclinical toxicity data for
Tetrandrine and Fangchinoline to provide a comparative perspective.

Important Note on Fenfangjine G: Despite a comprehensive search of scientific literature, no
publically available in vivo or in vitro toxicity data for Fenfangjine G could be identified.
Therefore, a direct comparison of its toxicity profile with Tetrandrine and Fangchinoline is not
possible at this time. This guide presents the available chemical information for Fenfangjine G
alongside the detailed toxicity data for the other two related alkaloids.
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Chemical and Physical Properties

A basic comparison of the chemical properties of the three alkaloids is presented below.

Property Fenfangjine G Tetrandrine Fangchinoline
Molecular Formula C22H27NOs C38H42N206 C37H40N20s
Molecular Weight 433.5 g/mol 622.7 g/mol 608.7 g/mol
Source Stephania tetrandra Stephania tetrandra Stephania tetrandra
Protoberberine Bisbenzylisoquinoline Bisbenzylisoquinoline
Structure ) ) )
Alkaloid Alkaloid Alkaloid

Toxicity Profile of Tetrandrine

Tetrandrine has been the subject of numerous toxicological studies, revealing a dose-
dependent toxicity profile that primarily affects the liver, lungs, and kidneys.[1] Its clinical use is
limited due to these toxic side effects.[1][2]

In Vivo Toxicity Data

An acute toxicity study in female BALB/c mice established the median lethal dose (LD50) of
intravenously administered Tetrandrine.[1][3] Sub-chronic toxicity has also been evaluated,
identifying a no-observed-adverse-effect-level (NOAEL).[1][3]

Route of
Parameter Value Species Administrat  Study Type Reference
ion
444.67 + _
LDso BALB/c Mice Intravenous Acute [1][3]
35.76 mg/kg
_ 14-Day Sub-
NOAEL 90 mg/kg/day  BALB/c Mice Intravenous ) [11[3]
chronic
150 ) 14-Day Sub-
LOAEL BALB/c Mice Intravenous ] [1][3]
mg/kg/day chronic
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At the LOAEL of 150 mg/kg, transient toxicity to the liver, lungs, and kidneys was observed,
which was reversible upon withdrawal of the compound.[1][3]

In Vitro Cytotoxicity Data

Tetrandrine has demonstrated cytotoxic effects against various cancer cell lines. The half-
maximal inhibitory concentration (ICso) values vary depending on the cell line and exposure

duration.
Cell Line Cancer Type ICs0 (UM) Exposure Time Reference
HL-7702
(Normal) Human Liver 44,25 +£0.21 Not Specified
MCF7 Breast Cancer 21.76 24 h
MDA-MB-231 Breast Cancer 8.76 24 h
SUM-149 Breast Cancer 153+4.1 96 h
SUM-159 Breast Cancer 24321 96 h

Toxicity Profile of Fangchinoline

Fangchinoline is structurally similar to Tetrandrine and also exhibits a range of biological
activities, including neuroprotective and anti-tumor effects. According to the Globally
Harmonized System (GHS) of classification, it is considered harmful if swallowed.

In Vitro Cytotoxicity Data

Fangchinoline has shown cytotoxicity against cancer cells, with a notable difference in potency
compared to normal cells.
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Cell Line Cell Type ICs0 (M) Reference

Human Esophageal
HET-1A (Normal) o 8.93
Epithelial

Esophageal
EC1 Squamous Cell 3.042

Carcinoma

Esophageal
ECA109 Squamous Cell 1.294

Carcinoma

Esophageal
Kyse450 Squamous Cell 2471

Carcinoma

Esophageal
Kysel50 Squamous Cell 2.22

Carcinoma

Human Lung
MRC-5 ] CCso: 12.40
Fibroblast

Toxicity Profile of Fenfangjine G

As of the date of this guide, there is no publicly available toxicological data for Fenfangjine G.
Further research is required to determine its safety profile.

Experimental Protocols
Acute and Sub-chronic In Vivo Toxicity Assessment of
Tetrandrine[1][3]

e Animal Model: Female BALB/c mice.
o Acute Toxicity (LDso Determination):

o Mice were administered a single intravenous dose of Tetrandrine at concentrations of 20,
100, 180, 260, and 340 mg/kg.
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o The median lethal dose (LDso) was calculated using Dixon's up-and-down method.
o Animals were observed for 14 days for clinical symptoms and mortality.

o At the end of the study, body weight, serum biochemistry, and organ histology were
examined.

e Sub-chronic Toxicity (14-Day Study):

o Mice were intravenously administered Tetrandrine daily for 14 consecutive days at doses
of 30, 90, and 150 mg/kg.

o A control group received the vehicle.
o Clinical symptoms, mortality, and body weight were monitored throughout the study.

o At the end of the 14-day period, and after a 1-week recovery period, serum biochemistry,
organ weight, and histopathology of major organs were evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present.

» General Procedure:
o Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

o The cells are then treated with various concentrations of the test compound (e.g.,
Tetrandrine or Fangchinoline) for a specified duration (e.g., 24, 48, or 72 hours).

o After the treatment period, the medium is removed, and MTT solution is added to each
well.

o The plate is incubated to allow the MTT to be metabolized by viable cells into formazan
crystals.
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o A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

o The absorbance of the solution is measured using a microplate reader at a specific
wavelength (e.g., 570 nm).

o The ICso value, the concentration of the drug that inhibits cell growth by 50%, is calculated
from the dose-response curve.

Visualizations
Experimental Workflow for In Vivo Acute Toxicity Study
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Workflow for In Vivo Acute Toxicity Assessment
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Simplified Pathway of Tetrandrine-Induced Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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